molecular formula C13H9ClFNO B187569 2-chloro-N-(3-fluorophenyl)benzamide CAS No. 64922-35-6

2-chloro-N-(3-fluorophenyl)benzamide

Cat. No. B187569
CAS RN: 64922-35-6
M. Wt: 249.67 g/mol
InChI Key: LXSDSUPJBWMVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H9ClFNO . Its molecular weight is 249.674 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The linear formula of 2-chloro-N-(3-fluorophenyl)benzamide is C13H9ClFNO . The CAS Number is 153386-06-2 . More detailed structural analysis would require additional resources or experimental data.

Scientific Research Applications

  • Investigation of Intermolecular Interactions: Studies have focused on analyzing the role of different intermolecular interactions in the polymorphic modifications of similar compounds, such as 3-Chloro-N-(2-fluorophenyl)benzamide and 2-Iodo-N-(4-bromophenyl)benzamide. These studies provide insights into the crystal structures and the nature of interactions like Cl···Cl and C-H···F interactions (Shukla et al., 2018).

  • Synthesis and Antibacterial Properties: Research on the synthesis and spectroscopic properties of related compounds, such as various acylthioureas including a derivative with a 3-fluorophenyl group, has been conducted. These compounds have shown significant antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential applications in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).

  • Role in Disorder-Induced Polymorphism: The occurrence of concomitant polymorphism due to disorder in the crystal structure of similar compounds (e.g., 3-fluoro-N-(3-fluorophenyl) benzamide) has been identified. This research provides insights into the molecular conformation and packing polymorphism influenced by various interactions like N−H···O hydrogen bonds (Chopra & Row, 2008).

  • Crystal Structure and Biological Activity: Studies on the synthesis, crystal structure, and preliminary herbicidal activity of compounds structurally related to 2-chloro-N-(3-fluorophenyl)benzamide have been conducted. These investigations contribute to the understanding of novel classes of compounds with potential agricultural applications (Li et al., 2008).

  • Analysis of Halogen Interactions in Substituted Benzanilides: Research into the crystal structures of halogen-substituted benzanilides, including compounds with fluorophenyl groups, has been performed to understand weak interactions involving halogens. This provides valuable information for the design of new materials and pharmaceuticals (Chopra & Row, 2005).

properties

IUPAC Name

2-chloro-N-(3-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSDSUPJBWMVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351645
Record name 2-chloro-N-(3-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-fluorophenyl)benzamide

CAS RN

64922-35-6
Record name 2-chloro-N-(3-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(3-fluorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(3-fluorophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(3-fluorophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(3-fluorophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(3-fluorophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(3-fluorophenyl)benzamide

Citations

For This Compound
3
Citations
SK Nayak, MK Reddy, TN Guru Row… - Crystal growth & …, 2011 - ACS Publications
A series of halogen-substituted benzanilides have been synthesized and characterized, and crystallization studies directed toward generation of polymorphs have been performed to …
Number of citations: 111 pubs.acs.org
SK Nayak, MK Reddy, D Chopra, TNG Row - CrystEngComm, 2012 - pubs.rsc.org
The determination of the crystal and molecular structures of a large number of compounds containing the C(sp2)-F bond has been investigated in detail in halogenated benzanilides …
Number of citations: 44 pubs.rsc.org
SK Nayak, MK Reddy, TNG Row, D Chopra - 2011 - academia.edu
A series of halogen-substituted benzanilides have been synthesized and characterized, and crystallization studies directed toward generation of polymorphs have been performed to …
Number of citations: 2 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.